molecular formula C22H20FN5O4S B2362565 N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894034-49-2

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2362565
CAS No.: 894034-49-2
M. Wt: 469.49
InChI Key: AXTWIJMZOXKCHR-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H20FN5O4S and its molecular weight is 469.49. The purity is usually 95%.
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Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound features a complex structure that includes a thiazolo-triazole moiety, which is known for various pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • 3,4-Dimethoxyphenyl Group : This aromatic ring contributes to the compound's hydrophobicity and potential interactions with biological targets.
  • Thiazolo[3,2-b][1,2,4]triazole Moiety : Known for its diverse biological activities, this heterocyclic structure is linked through an ethylene bridge to the oxalamide group.
  • Oxalamide Linkage : This functional group is significant in enhancing the compound's stability and bioactivity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a variety of biological activities including:

  • Antimicrobial Activity : Compounds containing thiazole and triazole rings have shown significant antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been noted in related compounds.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.

Antimicrobial Activity

A study indicated that derivatives of thiazolo-triazoles exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria. For example, the Minimum Inhibitory Concentration (MIC) values were reported as low as 0.21 μM for certain derivatives against Pseudomonas aeruginosa and Escherichia coli .

Anti-inflammatory Mechanisms

The anti-inflammatory activity of related compounds has been linked to their ability to inhibit COX enzymes. For instance, compounds derived from the thiazolidinone structure have been recognized for their efficacy in reducing inflammation .

Anticancer Activity

In vitro studies have shown that some thiazole derivatives can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle proteins. The binding interactions of these compounds with key cellular targets suggest their potential as anticancer agents .

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

  • Antibacterial Activity : A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus, showing promising results with MIC values ranging from 0.5 to 5 µg/mL .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain analogs induced significant cell death in human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values below 10 µM .
  • Inhibition of COX Enzymes : A derivative was tested for its ability to inhibit COX enzymes in a cell-free system, demonstrating IC50 values comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AntimicrobialThiazolo-triazole derivativesMIC = 0.21 µM vs E. coli
Anti-inflammatoryThiazolidinone derivativesCOX inhibition
AnticancerThiazole-based analogsIC50 < 10 µM in HeLa cells

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4S/c1-31-17-8-7-15(11-18(17)32-2)25-21(30)20(29)24-10-9-16-12-33-22-26-19(27-28(16)22)13-3-5-14(23)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTWIJMZOXKCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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